3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide
Description
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sulfamoyl group substituted with a 4-chlorophenyl and methyl moiety, along with a 3-methylbutyl chain on the carboxamide nitrogen.
Properties
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S2/c1-12(2)8-10-19-17(21)16-15(9-11-24-16)25(22,23)20(3)14-6-4-13(18)5-7-14/h4-7,9,11-12H,8,10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYUPZQAXAMKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using reagents such as chlorosulfonic acid or sulfur trioxide.
Attachment of the 4-chlorophenyl Group: This step involves a nucleophilic substitution reaction where the 4-chlorophenyl group is introduced using a suitable halide precursor.
N-alkylation: The final step involves the N-alkylation of the thiophene-2-carboxamide with 3-methylbutyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halide precursors in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ primarily in the substituents on the sulfamoyl and carboxamide groups, impacting molecular weight, lipophilicity, and steric effects:
*Estimated based on analogs in .
Key Observations:
- Alkyl vs. Aryl Substituents: The 3-methylbutyl chain on the target compound introduces branched alkyl character, likely increasing membrane permeability compared to aryl-substituted analogs (e.g., 3,5-dimethylphenyl in ). This aligns with evidence that alkyl chains improve bioavailability in carboxamide derivatives .
- Molecular Weight: The target compound’s estimated molecular weight (~435.5) falls within the range of bioactive small molecules, balancing solubility and permeability .
Biological Activity
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : This is achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfamoyl Group : The sulfamoyl group is introduced via sulfonation using reagents such as chlorosulfonic acid.
- Attachment of the 4-Chlorophenyl Group : This involves nucleophilic substitution reactions with suitable halide precursors.
The compound's mechanism involves interaction with specific molecular targets, likely binding to enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities .
Anticancer Activity
Recent studies have indicated that thiophene-2-carboxamide derivatives exhibit significant anticancer properties. For example, a derivative similar to our compound showed potent inhibition against human tumor cell lines, inducing apoptosis through the activation of caspases and mitochondrial damage .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3b | Hep3B | 5.46 | Tubulin binding |
| 3e | Hep3B | 12.58 | Tubulin binding |
Case Studies
- Study on Apoptosis Induction : A related compound demonstrated the ability to induce apoptotic cell death in K562 chronic myelogenous leukemia cells at low micromolar concentrations. The activation of caspases 3 and 9 was confirmed, along with significant changes in mitochondrial morphology .
- Antibacterial Properties : In addition to anticancer activity, some thiophene derivatives have shown promising antibacterial effects against Gram-positive bacteria, suggesting a broader therapeutic potential .
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound may influence its biological activity. Comparative analysis with similar compounds reveals that variations in substituents can significantly alter potency and selectivity against specific biological targets .
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | N-(2-methylpropyl) | Moderate anticancer |
| Compound B | N-(3-methylpentyl) | Low antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
